molecular formula C28H27NO6 B14956432 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B14956432
M. Wt: 473.5 g/mol
InChI Key: GCPIWGVDNIDZSW-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound with the molecular formula C28H27NO6. This compound is part of the benzo[c]chromene family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[c]chromene core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde compounds.

    Introduction of the 1-methyl group: This step often involves methylation reactions using methylating agents such as methyl iodide.

    Attachment of the 6-{[(benzyloxy)carbonyl]amino}hexanoate moiety: This is typically done through esterification reactions, where the benzyloxycarbonyl-protected amino acid is coupled with the benzo[c]chromene core under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic rings in the benzo[c]chromene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate
  • 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate
  • 1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate

Uniqueness

1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific structural features, such as the 1-methyl group and the 6-{[(benzyloxy)carbonyl]amino}hexanoate moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(1-methyl-6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C28H27NO6/c1-19-16-21(17-24-26(19)22-12-7-8-13-23(22)27(31)35-24)34-25(30)14-6-3-9-15-29-28(32)33-18-20-10-4-2-5-11-20/h2,4-5,7-8,10-13,16-17H,3,6,9,14-15,18H2,1H3,(H,29,32)

InChI Key

GCPIWGVDNIDZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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